

(Rac)-Oleoylcarnitine as an intermediate in cellular energy production

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Compound of Interest

Compound Name: (Rac)-Oleoylcarnitine

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(Rac)-Oleoylcarnitine: An Intermediate in Cellular Energy Production

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-Oleoylcarnitine, an ester of carnitine and oleic acid, is a pivotal intermediate in cellular energy metabolism. Its primary role lies in the transport of long-chain fatty acids, such as oleic acid, from the cytoplasm into the mitochondrial matrix, a critical step for their subsequent β -oxidation and the generation of ATP. This process, known as the carnitine shuttle, is fundamental for energy homeostasis, particularly in tissues with high energy demands like heart and skeletal muscle. Dysregulation of oleoylcarnitine metabolism has been implicated in various metabolic disorders, including insulin resistance and cardiovascular disease, making it a molecule of significant interest for both basic research and therapeutic development. This guide provides a comprehensive overview of the core biochemistry of **(Rac)-oleoylcarnitine**, detailed experimental protocols for its study, and a summary of its role in cellular signaling.

The Role of Oleoylcarnitine in Fatty Acid Oxidation

The cellular utilization of long-chain fatty acids for energy production is a multi-step process that begins with their activation in the cytoplasm and culminates in their oxidation within the mitochondria. Due to the impermeability of the inner mitochondrial membrane to long-chain

acyl-CoAs, a specialized transport system, the carnitine shuttle, is required. Oleoylcarnitine is a key intermediate in this shuttle.

The process can be broken down into the following key steps:

- **Activation of Oleic Acid:** In the cytoplasm, oleic acid is first activated to its coenzyme A (CoA) ester, oleoyl-CoA, by the enzyme long-chain acyl-CoA synthetase (ACS). This reaction requires ATP.
- **Formation of Oleoylcarnitine:** At the outer mitochondrial membrane, the enzyme Carnitine Palmitoyltransferase 1 (CPT1) catalyzes the transesterification of the oleoyl group from oleoyl-CoA to L-carnitine, forming oleoylcarnitine and releasing free CoA.^{[1][2][3]} This is a rate-limiting step in fatty acid oxidation.^{[2][4]}
- **Translocation across the Inner Mitochondrial Membrane:** Oleoylcarnitine is then transported across the inner mitochondrial membrane into the mitochondrial matrix by the carnitine-acylcarnitine translocase (CACT), also known as SLC25A20, in exchange for a molecule of free carnitine.^{[1][2][5]}
- **Conversion back to Oleoyl-CoA:** Once inside the matrix, Carnitine Palmitoyltransferase 2 (CPT2), located on the inner mitochondrial membrane, converts oleoylcarnitine back to oleoyl-CoA, releasing free carnitine.^{[1][2]}
- **β -Oxidation:** The regenerated oleoyl-CoA is now available to enter the β -oxidation spiral, a series of enzymatic reactions that sequentially cleave two-carbon units in the form of acetyl-CoA. Acetyl-CoA then enters the tricarboxylic acid (TCA) cycle to produce NADH and FADH₂, which in turn fuel the electron transport chain and oxidative phosphorylation to generate large quantities of ATP.

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and processes involved in oleoylcarnitine metabolism.

Table 1: Kinetic Parameters of Carnitine Palmitoyltransferase 1 (CPT1)

Substrate	Enzyme Source	Km	Vmax	Inhibitor	IC50	Reference
Palmitoyl-CoA	Rat Heart Mitochondria	-	-	Perhexiline	77 $\mu\text{mol/L}$	[6]
Palmitoyl-CoA	Rat Liver Mitochondria	-	-	Perhexiline	148 $\mu\text{mol/L}$	[6]
Palmitoyl-CoA	Rat Heart Mitochondria	-	-	Amiodarone	228 $\mu\text{mol/L}$	[6]
Carnitine	Rat Liver CPT1A	75.6 μM (in the absence of malonyl-CoA)	-	Malonyl-CoA	-	[7]
Carnitine	Rat Liver CPT1A	80.9 μM (at 10 μM malonyl-CoA)	-	Malonyl-CoA	-	[7]
Carnitine	Rat Liver CPT1A	102.9 μM (at 50 μM malonyl-CoA)	-	Malonyl-CoA	-	[7]
Palmitoyl-CoA	Rat Heart IFM (Aged)	Diminished by 49%	Diminished by 60%	-	-	[8]

Table 2: Quantification of Acylcarnitines in Biological Samples

Analyte	Matrix	LLOQ	Reference
L-Carnitine	Rat Plasma	1:1,000,000 dilution of standard	[9]
Acetylcarnitine	Rat Plasma	1:1,000,000 dilution of standard	[9]
Octanoylcarnitine	Rat Plasma	1:1,000,000 dilution of standard	[9]
Myristoylcarnitine	Rat Plasma	1:1,000,000 dilution of standard	[9]

Experimental Protocols

Measurement of CPT1-Mediated Mitochondrial Respiration

This protocol is adapted for use with a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) in response to long-chain fatty acids, providing an indirect measure of CPT1 activity.[4][10][11]

Materials:

- Seahorse XF Analyzer
- Seahorse XF96 or XF24 cell culture microplates
- Seahorse XF Calibrant
- Mitochondrial Assay Solution (MAS): 70 mM sucrose, 220 mM mannitol, 10 mM KH₂PO₄, 5 mM MgCl₂, 2 mM HEPES, 1.0 mM EGTA, and 0.2% (w/v) fatty acid-free BSA, pH 7.2.
- Substrates: Palmitoyl-CoA, L-Carnitine, ADP, Malate
- Inhibitors: Etomoxir (CPT1 inhibitor), Rotenone (Complex I inhibitor), Antimycin A (Complex III inhibitor)

- Permeabilizing agent: Digitonin or Saponin

Procedure:

- Cell Culture and Plating: Plate cells at an appropriate density in a Seahorse XF microplate and allow them to adhere.
- Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with XF Calibrant overnight in a non-CO2 incubator at 37°C.[\[10\]](#)
- Cell Permeabilization:
 - Wash cells with MAS.
 - Add MAS containing the permeabilizing agent (e.g., 10-50 µg/mL digitonin) and incubate for a short period (e.g., 5-10 minutes) to selectively permeabilize the plasma membrane while leaving the mitochondrial membranes intact.
 - Wash away the permeabilizing agent with MAS.
- Seahorse XF Assay:
 - Place the cell plate in the Seahorse XF Analyzer.
 - Equilibrate the system.
 - Inject substrates and inhibitors sequentially to measure different respiratory states:
 - Port A: Palmitoyl-CoA and L-Carnitine to initiate fatty acid oxidation. Malate should also be included to provide a source of oxaloacetate for the TCA cycle.
 - Port B: ADP to stimulate state 3 respiration (ATP synthesis).
 - Port C: Etomoxir to confirm that the observed respiration is CPT1-dependent.
 - Port D: Rotenone and Antimycin A to inhibit mitochondrial respiration and measure non-mitochondrial oxygen consumption.

- **Data Analysis:** Analyze the OCR data to determine the rates of basal respiration, ATP-linked respiration, and maximal respiration driven by fatty acid oxidation. The etomoxir-sensitive portion of the OCR represents CPT1-mediated respiration.

Quantification of Oleoylcarnitine by LC-MS/MS

This protocol provides a general workflow for the sensitive and specific quantification of oleoylcarnitine in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[\[9\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

Materials:

- LC-MS/MS system (e.g., SCIEX 7500 system or equivalent)[\[9\]](#)
- Reversed-phase C18 column (e.g., Phenomenex Kinetex C18)[\[9\]](#)
- Mobile phases:
 - A: Water with 0.1% formic acid
 - B: Acetonitrile with 0.1% formic acid
- Internal standard: Deuterated oleoylcarnitine (e.g., d3-oleoylcarnitine)
- Extraction solvent: 80:20 Methanol:Water[\[9\]](#)
- Biological samples (e.g., plasma, tissue homogenate)

Procedure:

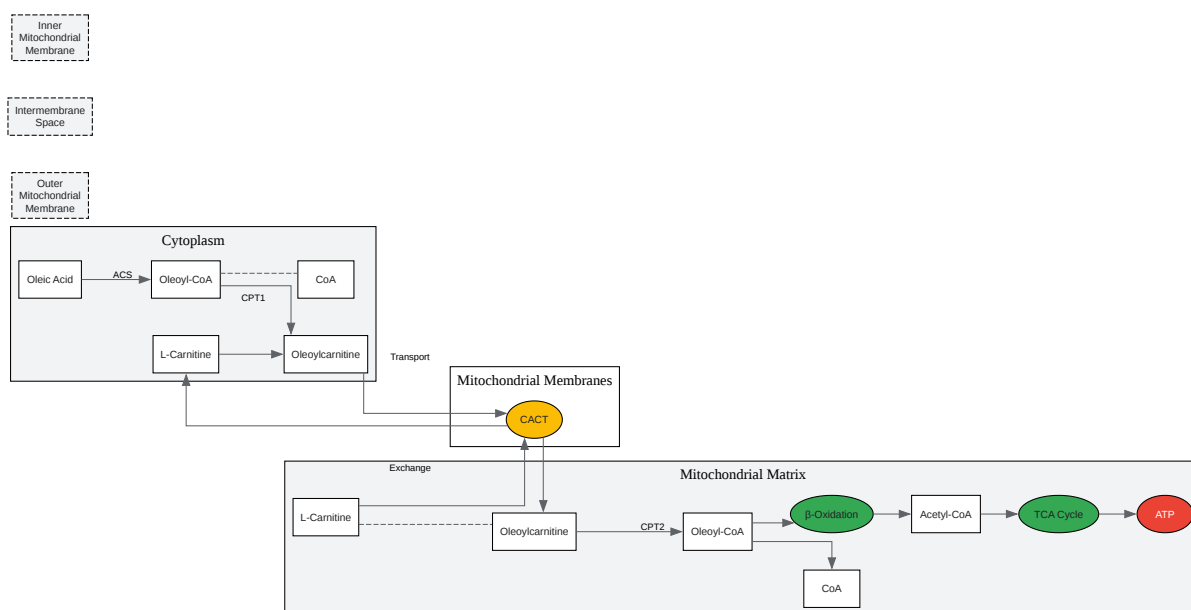
- **Sample Preparation:**
 - Thaw biological samples on ice.
 - To a known volume or weight of the sample, add a known amount of the internal standard.
 - Add cold extraction solvent.
 - Vortex thoroughly to precipitate proteins and extract metabolites.

- Centrifuge at high speed (e.g., 15,000 rpm) for 10 minutes at 4°C.[9]
- Transfer the supernatant to a new tube for analysis.
- LC Separation:
 - Inject the extracted sample onto the C18 column.
 - Use a gradient elution with mobile phases A and B to separate oleoylcarnitine from other sample components. A typical gradient might start with a high percentage of A, gradually increasing the percentage of B to elute more hydrophobic compounds.
- MS/MS Detection:
 - Use electrospray ionization (ESI) in positive ion mode.
 - Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode.
 - Define the specific precursor-to-product ion transitions for both oleoylcarnitine and its deuterated internal standard. For oleoylcarnitine (C18:1), a common transition is m/z 426.4 → 85.1.
- Quantification:
 - Create a calibration curve using known concentrations of oleoylcarnitine standards.
 - Calculate the peak area ratio of the analyte to the internal standard for both the standards and the samples.
 - Determine the concentration of oleoylcarnitine in the samples by interpolating their peak area ratios on the calibration curve.

Signaling Pathways and Logical Relationships

The Carnitine Shuttle and Fatty Acid β -Oxidation

The following diagram illustrates the central role of oleoylcarnitine in the transport of oleic acid into the mitochondria for β -oxidation.

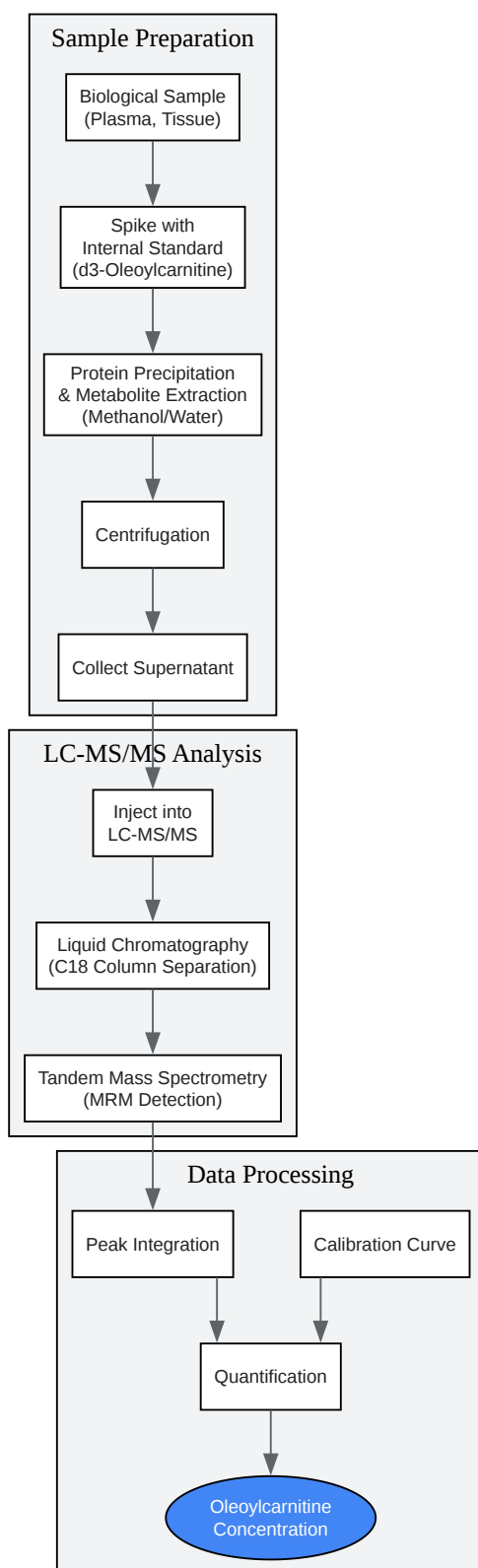


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Caption: The Carnitine Shuttle for Oleic Acid Transport.

Experimental Workflow for LC-MS/MS Quantification of Oleoylcarnitine

This diagram outlines the key steps involved in the quantitative analysis of oleoylcarnitine from a biological sample using LC-MS/MS.

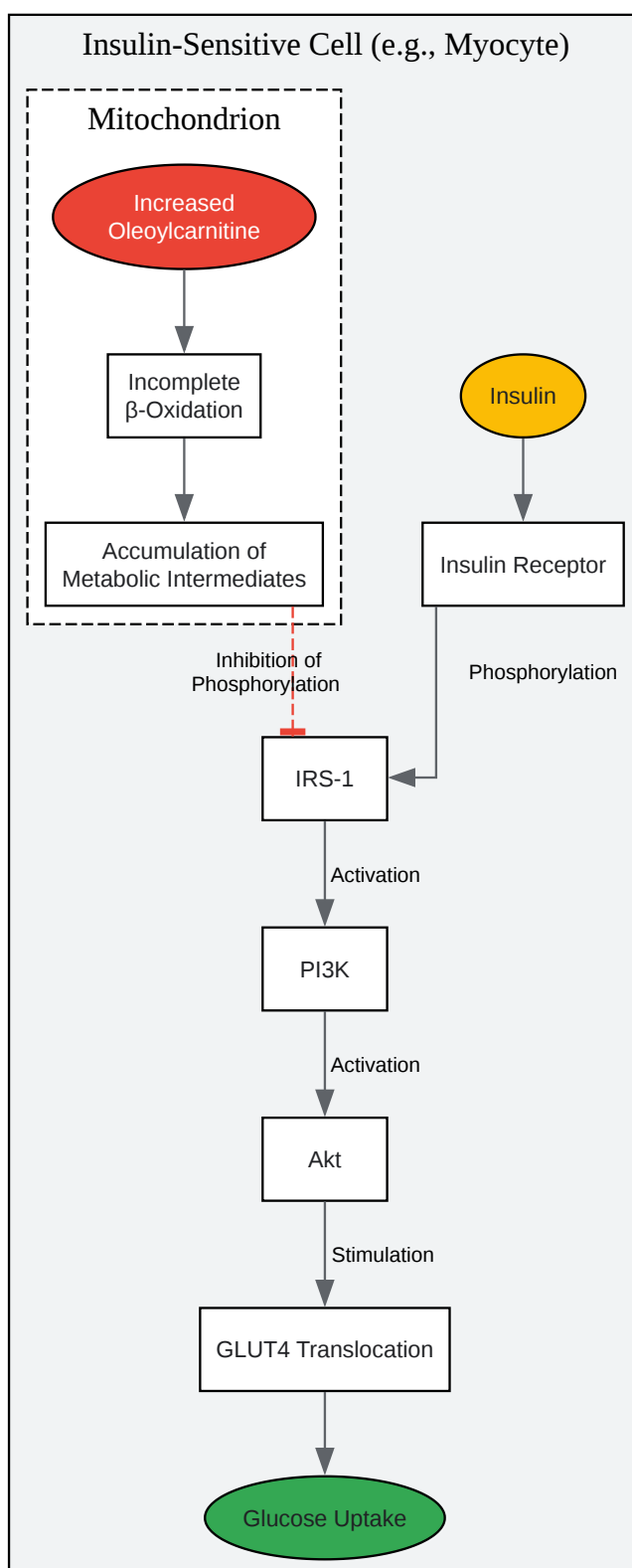


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Caption: LC-MS/MS Quantification Workflow.

Oleoylecarnitine and Insulin Resistance Signaling

Elevated levels of long-chain acylcarnitines, including oleoylecarnitine, are associated with insulin resistance.^{[15][16]} The proposed mechanism involves the incomplete oxidation of fatty acids, leading to an accumulation of metabolic intermediates that can interfere with insulin signaling pathways.



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